molecular formula C22H24F3N5O B10831388 Sos1-IN-11

Sos1-IN-11

Cat. No.: B10831388
M. Wt: 431.5 g/mol
InChI Key: RKWFDZPCFOPRML-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SOS1-IN-11 is a small molecule inhibitor that targets the Son of Sevenless 1 (SOS1) protein, which is a crucial guanine nucleotide exchange factor for the rat sarcoma virus (RAS) signaling pathway. This pathway is often implicated in various human cancers, making this compound a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SOS1-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired molecular structure .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

SOS1-IN-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

SOS1-IN-11 exerts its effects by binding to the catalytic domain of the SOS1 protein, thereby preventing its interaction with the rat sarcoma virus protein. This inhibition reduces the formation of guanosine triphosphate-loaded rat sarcoma virus, limiting cellular proliferation in cancers driven by mutations in the rat sarcoma virus pathway .

Properties

Molecular Formula

C22H24F3N5O

Molecular Weight

431.5 g/mol

IUPAC Name

4-methyl-N-[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]-7-morpholin-4-ylpyrido[3,4-d]pyridazin-1-amine

InChI

InChI=1S/C22H24F3N5O/c1-13-16(5-4-6-19(13)22(23,24)25)14(2)27-21-17-11-20(30-7-9-31-10-8-30)26-12-18(17)15(3)28-29-21/h4-6,11-12,14H,7-10H2,1-3H3,(H,27,29)/t14-/m1/s1

InChI Key

RKWFDZPCFOPRML-CQSZACIVSA-N

Isomeric SMILES

CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=NN=C(C3=CN=C(C=C32)N4CCOCC4)C

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NN=C(C3=CN=C(C=C32)N4CCOCC4)C

Origin of Product

United States

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